Boc-cys(3,4-dimethylbenzyl)-OH
Overview
Description
Boc-cys(3,4-dimethylbenzyl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C17H25NO4S and its molecular weight is 339.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protection and Activation of Thiol Function : Boc-Cys(Npys)–OH, a derivative of Boc-cys(3,4-dimethylbenzyl)-OH, has been used for the protection and activation of the thiol function of cysteine. This group is resistant to acids and can selectively react with the free thiol of cysteine to form a cystine disulfide bond (Matsueda et al., 1981).
Conformation Control in Peptides by Metal Ions : Studies have shown that Boc-Cys can be used to control the conformation of peptides in the presence of metal ions. This is particularly relevant in mimicking cysteine-containing metal-binding sites in proteins (Yamamura et al., 1997).
Orthogonal Coupling in Peptide Synthesis : Boc-Cys(S-Pyr)-OH, a related compound, has been used in orthogonal couplings of unprotected peptide segments, demonstrating its utility in facilitating peptide synthesis (Huang & Carey, 2009).
Synthesis of Disulfide-Bridged Peptide Fragments : The utility of Boc-Cys derivatives in the synthesis of cyclic and unsymmetrical disulfides in peptide chemistry has been demonstrated. This is particularly relevant in the synthesis of omega-conotoxins (Simmonds et al., 2009).
Peptide-Protein Conjugation : Boc-Cys(Npys)-OH has been used for peptide-protein conjugation. This method allows for the controlled conjugation of peptides to proteins under mild conditions, which is crucial in biomedical research (Drijfhout et al., 2009).
Mechanism of Action
Target of Action
Boc-cys(3,4-dimethylbenzyl)-OH is a cysteine protecting group . The primary target of this compound is the cysteine thiol group in peptides and proteins . The role of this compound is to protect the cysteine thiol group during peptide synthesis, enabling a vast array of peptide and protein chemistry .
Mode of Action
The compound interacts with the cysteine thiol group, protecting it from unwanted reactions during peptide synthesis . This protection is temporary and can be removed under specific conditions to allow the cysteine thiol group to participate in subsequent reactions .
Biochemical Pathways
The compound plays a crucial role in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . By protecting the cysteine thiol group, it facilitates these biochemical pathways and their downstream effects .
Pharmacokinetics
As a protecting group used in peptide synthesis, its bioavailability would be largely determined by the properties of the peptide or protein it is incorporated into .
Result of Action
The molecular effect of the compound’s action is the protection of the cysteine thiol group, enabling the synthesis of complex peptides and proteins . On a cellular level, this can facilitate the production of proteins with specific properties or functions .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and pH . For example, the 3,4-dimethylbenzyl (DMB) Cys protecting group is stable in TFA/DCM (24 h, 50 °C), but can be easily cleaved using HF (10 min at 0 °C) .
Properties
IUPAC Name |
(2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-11-6-7-13(8-12(11)2)9-23-10-14(15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUOVKILVZAKFO-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426870 | |
Record name | (2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41117-66-2 | |
Record name | (2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.